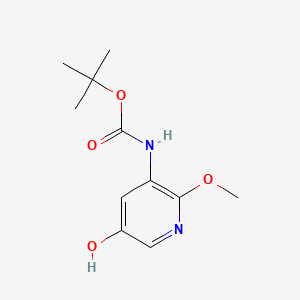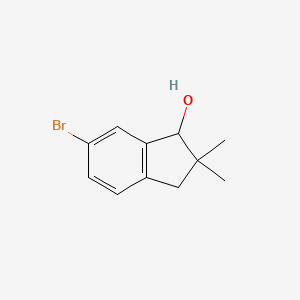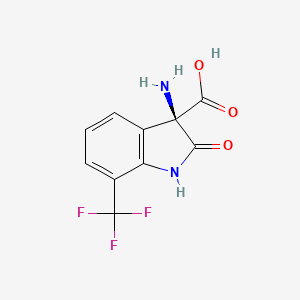
(3R)-3-amino-2-oxo-7-(trifluoromethyl)-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-2-oxo-7-(trifluoromethyl)-1H-indole-3-carboxylic acid is a complex organic compound that belongs to the indole family. This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a carboxylic acid group attached to an indole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-2-oxo-7-(trifluoromethyl)-1H-indole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of an indole derivative, followed by the introduction of the amino and carboxylic acid groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure cost-effectiveness, high purity, and minimal environmental impact. The use of advanced catalytic systems and automated reaction monitoring are common practices in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-2-oxo-7-(trifluoromethyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
(3R)-3-amino-2-oxo-7-(trifluoromethyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-amino-2-oxo-7-(trifluoromethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the amino and carboxylic acid groups facilitate interactions with active sites. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-2-oxo-1H-indole-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
(3R)-3-amino-2-oxo-7-methyl-1H-indole-3-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in (3R)-3-amino-2-oxo-7-(trifluoromethyl)-1H-indole-3-carboxylic acid imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H7F3N2O3 |
|---|---|
Molecular Weight |
260.17 g/mol |
IUPAC Name |
(3R)-3-amino-2-oxo-7-(trifluoromethyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H7F3N2O3/c11-10(12,13)5-3-1-2-4-6(5)15-7(16)9(4,14)8(17)18/h1-3H,14H2,(H,15,16)(H,17,18)/t9-/m1/s1 |
InChI Key |
PKXZGQSIGPWVSA-SECBINFHSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)[C@]2(C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


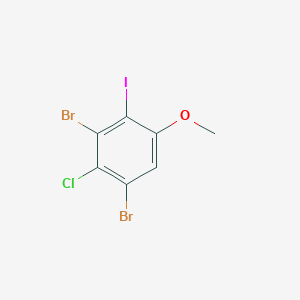
![4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909540.png)
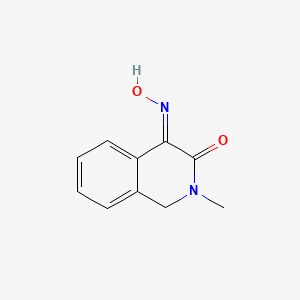
![1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride](/img/structure/B13909549.png)
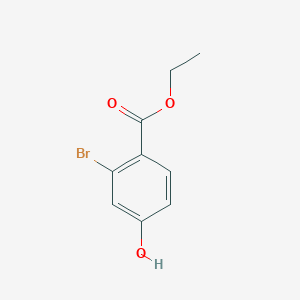
![1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate](/img/structure/B13909561.png)
![N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13909568.png)
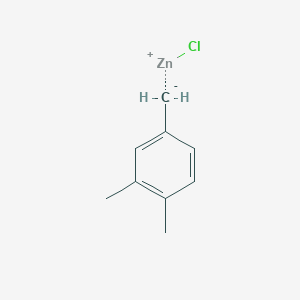
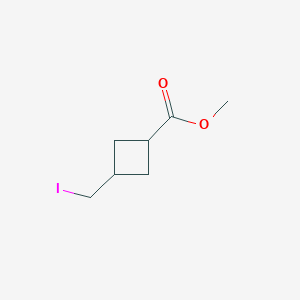
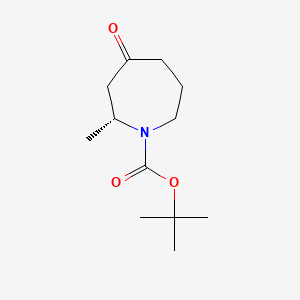
![[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol](/img/structure/B13909596.png)
![6-Sulfanylidene-4-(trifluoromethyl)-5,6-dihydro[2,3'-bipyridine]-5-carbonitrile](/img/structure/B13909602.png)
